molecular formula C14H13FN2O4S B4507565 2-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}benzamide

2-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B4507565
M. Wt: 324.33 g/mol
InChI Key: DYGLJTVYJUTGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}benzamide is a useful research compound. Its molecular formula is C14H13FN2O4S and its molecular weight is 324.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.05800624 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemically Removable Derivatization Reagent for Liquid Chromatography

A novel sulfonate reagent, designed for analytical derivatization in liquid chromatography, consists of a fluorophore (naphthoxy) for sensitive detection after tagging to an analyte and a tertiary amino function (substituted piperazine) that can be removed post-derivatization by acid treatment. This development aids in enhancing the sensitivity and specificity of analytical methods in chemical analysis (Hsin‐Lung Wu et al., 1997).

Synthesis and Pharmacological Effects of Novel Benzenesulfonamides

The design and synthesis of N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides, with significant inhibitory potential against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes, highlight the role of sulfonamide and benzamide pharmacophores in medicinal chemistry. These compounds are considered lead compounds for their promising bioactivity results, showcasing the versatility of sulfonamides and benzamides in drug development (M. Tuğrak et al., 2020).

Highly Stable Electrochromic and Electrofluorescent Polyamide

Polyamides with bis(diphenylamino)-fluorene units, acting as electroactive fluorophores, were synthesized, exhibiting excellent solubility, outstanding thermal stability, and reversible multicolor electrochromic characteristics. This research demonstrates the application of sulfonamide and benzamide derivatives in creating advanced materials with potential uses in electrochromic devices and sensors (Ningwei Sun et al., 2016).

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4S/c1-21-13-7-6-9(8-11(13)15)22(19,20)17-12-5-3-2-4-10(12)14(16)18/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGLJTVYJUTGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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